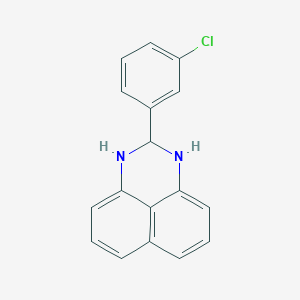

2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine

説明

2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine is a compound belonging to the class of perimidines, a group of heterocyclic compounds known for their diverse chemical properties and potential biological activities. Research in the field has explored various derivatives of perimidine for their synthesis methods, molecular structures, and chemical properties.

Synthesis Analysis

Perimidines, including compounds structurally related to this compound, are synthesized through condensation reactions, often involving amino compounds with aldehydes or ketones. For instance, the synthesis of perimidine derivatives has been achieved using glacial acetic acid as a catalyst under reflux conditions, highlighting the importance of specific reaction conditions for the formation of these compounds (Salih & Azeez, 2014).

Molecular Structure Analysis

The molecular structure of perimidine derivatives is characterized using techniques such as X-ray crystallography. These analyses reveal the presence of unclassical hydrogen bonds and provide insights into the arrangement of molecules in the crystal lattice. For example, studies on similar compounds have identified the importance of hydrogen bonding and molecular geometry in determining the stability and properties of the crystal structure (Wang et al., 2005).

Chemical Reactions and Properties

Perimidine compounds undergo various chemical reactions, including chlorination and cyclocondensation, which modify their chemical structure and potentially their biological activity. The reactivity of specific positions within the perimidine ring system can vary depending on the reaction conditions and the presence of substituents (Kuz’menko & Pozharskii, 1978).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure and the nature of its substituents. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are influenced by the perimidine core and the chlorophenyl group. The presence of the chlorophenyl group can affect the electron distribution within the molecule, influencing its reactivity and interactions with other molecules.

- (Wang et al., 2005): Study on hydrogen bonds in the crystals of a similar compound.

- (Salih & Azeez, 2014): Synthesis and characterization of 2-Aryl-2,3-dihydro-1H-perimidine derivatives.

- (Kuz’menko & Pozharskii, 1978): Investigation of chlorination reactions of perimidine and its derivatives.

科学的研究の応用

Coordination Behaviors in Metal Complexes

Research on perimidine derivatives, including 2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine, shows applications in coordination chemistry. Booysen et al. (2016) explored the coordination behaviors of perimidine ligands with rhenium, leading to the synthesis of various rhenium complexes. These complexes were characterized through spectroscopy and single-crystal X-ray analysis, with potential implications for DNA binding interactions (Booysen et al., 2016).

Aggregation-Induced Emission and Sensing Applications

Chakraborty et al. (2019) synthesized a new pyrene-derived dihydroperimidine with interesting aggregation-induced emission (AIE) properties. This compound showed potential as a selective colorimetric sensor for aqueous Cu2+ ions and exhibited antioxidant properties, suggesting applications in environmental monitoring and medicinal chemistry (Chakraborty et al., 2019).

Reactivity and Molecular Stability Analysis

Tiéba et al. (2021) conducted a study on the structure and reactivity of substituted 2,3-dihydro-1H-perimidine compounds using density functional theory (DFT). The research aimed to identify atoms responsible for metal chelation, proposing new stable molecules complexed with metals. This study is significant for understanding the reactivity and potential applications in medicinal chemistry (Tiéba et al., 2021).

Biomedical Applications

Salih and Azeez (2014) synthesized a series of 2-Aryl-2,3-dihydro-1H-perimidine derivatives, demonstrating their bactericidal effect against E. coli. This research highlights the potential of these compounds in developing new antibacterial agents (Salih & Azeez, 2014).

特性

IUPAC Name |

2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2/c18-13-7-1-6-12(10-13)17-19-14-8-2-4-11-5-3-9-15(20-17)16(11)14/h1-10,17,19-20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXOXFRTKQREIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324390 | |

| Record name | 2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644390 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

305352-46-9 | |

| Record name | 2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[({5-[1-(cyclohexylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5602966.png)

![2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5602967.png)

![3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5602977.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5602983.png)

![2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5602991.png)

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)

![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)

![1-cyclopropyl-N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603041.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603046.png)

![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)

![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)